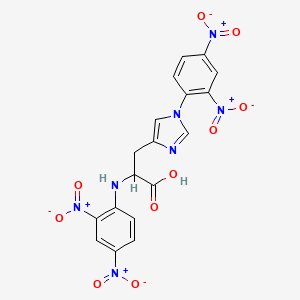

n,1-Bis(2,4-dinitrophenyl)histidine

Vue d'ensemble

Description

N,1-Bis(2,4-dinitrophenyl)histidine is a useful research compound. Its molecular formula is C18H13N7O10 and its molecular weight is 487.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that dinitrophenyl compounds often interact with proteins, particularly enzymes, and can modify their function .

Mode of Action

The mode of action of n,1-Bis(2,4-dinitrophenyl)histidine involves its interaction with the imidazole ring of a histidine residue in human carbonic anhydrase B . This interaction leads to the modification of the enzyme, affecting its activity .

Biochemical Pathways

It is known that the compound can affect the activity of enzymes, which play crucial roles in various biochemical pathways .

Result of Action

It is known that the compound can modify the function of enzymes, potentially leading to changes in cellular processes .

Analyse Biochimique

Biochemical Properties

n,1-Bis(2,4-dinitrophenyl)histidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as carbonic anhydrase, where it acts as an inhibitor by binding to the active site of the enzyme . This interaction prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, this compound can form complexes with proteins through non-covalent interactions, affecting their structure and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound inhibits carbonic anhydrase by binding to its active site, preventing substrate access and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production. For example, this compound inhibits carbonic anhydrase, impacting the conversion of carbon dioxide to bicarbonate and altering the acid-base balance in cells .

Activité Biologique

n,1-Bis(2,4-dinitrophenyl)histidine is a synthetic compound derived from histidine, notable for its dual 2,4-dinitrophenyl substituents. This unique structure enhances its reactivity and biological activity, making it a compound of interest in various biochemical and medicinal research fields.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₃N₇O₁₀

- Molar Mass : Approximately 487.34 g/mol

- Structure : The compound features a central histidine core with two 2,4-dinitrophenyl groups attached to the nitrogen atom of the imidazole ring. This configuration increases its electrophilicity, allowing it to interact effectively with nucleophilic sites on proteins and nucleic acids.

Synthesis

The synthesis of this compound typically involves the following steps:

- Dissolution of Protected Histidine : The protected form of histidine is dissolved in a solvent such as dimethylformamide (DMF).

- Reaction with Dinitrochlorobenzene : Dinitrochlorobenzene is added under an inert atmosphere to facilitate the reaction.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

This method allows for the optimization of yield and purity while ensuring that the compound retains its biological activity.

Biological Activity

This compound exhibits significant biological activities, including:

- Enzyme Interaction : The compound can act as an inhibitor or substrate in various enzymatic reactions. Its dinitrophenyl groups enhance its ability to form adducts with enzymes, providing insights into enzyme mechanisms and substrate specificity.

- Reactive Species Generation : Studies indicate that this compound can generate reactive oxygen species (ROS), which play critical roles in cellular signaling and physiological processes .

- Potential Antitumor Activity : Preliminary research suggests that this compound may exhibit antitumor properties by disrupting cellular processes necessary for tumor growth.

The mechanism by which this compound exerts its effects involves:

- Electrophilic Attack : The dinitrophenyl groups facilitate electrophilic attacks on nucleophilic sites within biomolecules, leading to the formation of stable adducts.

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may inhibit their function or alter their activity profiles .

Data Table: Biological Activities and Applications

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor in various enzymatic pathways, providing insights into enzyme mechanisms. |

| Generation of Reactive Species | Involved in producing ROS that influence cellular signaling pathways. |

| Antitumor Potential | Exhibits properties that may disrupt tumor growth mechanisms. |

| Interaction with Biomolecules | Forms adducts with proteins and nucleic acids, impacting their structure and function. |

Case Studies

-

Study on Enzyme Inhibition :

- Researchers investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity when exposed to varying concentrations of the compound.

-

Antitumor Research :

- A study assessed the antitumor effects of this compound in vitro using cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.

-

Reactive Oxygen Species Measurement :

- Experiments measuring ROS production in cell cultures treated with this compound showed elevated levels compared to controls. This indicates its role in oxidative stress responses within cells.

Applications De Recherche Scientifique

Biochemical Applications

Enzyme Inhibition : n,1-Bis(2,4-dinitrophenyl)histidine has been studied for its ability to inhibit enzymes such as carbonic anhydrase. It binds to the active site of the enzyme, preventing substrate access and catalysis. This property makes it valuable in studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

Fluorogenic Substrates : The compound is utilized in the development of highly sensitive fluorogenic substrates for measuring enzyme activity, particularly in the context of renin inhibitors for hypertension treatment. These substrates exhibit high quenching efficiency and strong fluorescence, facilitating the study of enzyme kinetics .

Analytical Chemistry

This compound is employed in high-performance liquid chromatography (HPLC) for the analysis of biomolecules. Its ability to modify proteins and peptides allows researchers to track interactions and modifications during biochemical assays.

Case Study 1: Inhibition of Carbonic Anhydrase

A study demonstrated that this compound effectively inhibits carbonic anhydrase by binding to its active site. This interaction was characterized using kinetic assays that measured enzyme activity before and after the introduction of the compound. The results indicated a significant reduction in enzymatic activity, confirming its role as a potent inhibitor.

Case Study 2: Development of Renin Inhibitors

Research focused on synthesizing fluorogenic substrates incorporating this compound showed that these substrates could accurately evaluate the potency of renin inhibitors. The study highlighted how varying the position of the dinitrophenyl group affected fluorescence intensity and quenching efficiency, providing insights into optimizing substrate design for enhanced sensitivity in measuring renin activity .

Propriétés

IUPAC Name |

2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZYZMUUGRWSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293498 | |

| Record name | n,1-bis(2,4-dinitrophenyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-33-7 | |

| Record name | NSC89980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,1-bis(2,4-dinitrophenyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.